N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

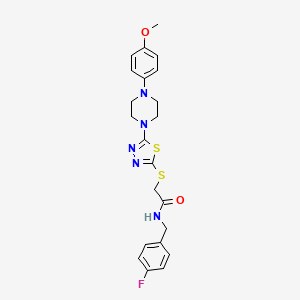

N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a piperazine moiety bearing a 4-methoxyphenyl group and linked via a thioether bridge to a 4-fluorobenzyl acetamide chain. This structural architecture is associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, as observed in related 1,3,4-thiadiazole derivatives . The fluorobenzyl group enhances metabolic stability and lipophilicity, while the 4-methoxyphenylpiperazine moiety may improve receptor binding affinity and solubility .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O2S2/c1-30-19-8-6-18(7-9-19)27-10-12-28(13-11-27)21-25-26-22(32-21)31-15-20(29)24-14-16-2-4-17(23)5-3-16/h2-9H,10-15H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWBRZHKJAOUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. The compound incorporates a thiadiazole moiety, which has been associated with various pharmacological effects.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound largely stems from its structural components, particularly the thiadiazole and piperazine rings. Thiadiazole derivatives have been reported to exhibit significant anticancer properties, making this compound a candidate for further investigation.

Anticancer Properties

Research indicates that thiadiazole derivatives demonstrate in vitro and in vivo efficacy against various cancer cell lines. For example, studies have shown that compounds containing the thiadiazole structure can decrease the viability of human cancer cells such as leukemia and breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cancer Type | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Human leukemia | Not specified | Induces apoptosis |

| N-[5-[4-[6-[[2-[3-(trifluoromethoxy) phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide | Triple negative breast cancer | Not specified | Reduces proliferation |

| 2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Colon and lung carcinoma | Not specified | Inhibits cell viability |

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound is believed to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death in malignant cells.

- Targeting Specific Enzymes : Some thiadiazole derivatives have been shown to inhibit enzymes involved in tumor growth.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in preclinical models:

- Thiadiazole Derivative Study : A study demonstrated that a specific thiadiazole derivative significantly reduced tumor growth in xenograft models of breast cancer .

- Piperazine-Based Compounds : Research on piperazine-containing compounds has shown promising results in reducing the viability of various cancer cell lines through similar mechanisms .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-methoxyphenylpiperazine group in the target compound distinguishes it from analogs like 4g (chlorophenyl) and Flufenacet (trifluoromethyl). The thioether bridge in the target compound contrasts with the oxyether linkage in Flufenacet, which may alter metabolic stability and binding kinetics .

Biological Activity Trends :

Pharmacological Potential

- Anticancer Activity : The target compound’s piperazine-methoxyphenyl motif may enhance kinase or receptor binding compared to 4g ’s chlorophenyl group, as methoxy groups are common in kinase inhibitors (e.g., imatinib) .

- Antimicrobial Activity : While lacking fused rings like 4a-k , the thioacetamide chain in the target compound could still disrupt bacterial membranes or enzymes .

Preparation Methods

Preparation of 5-Amino-1,3,4-thiadiazole Intermediate

Acylhydrazines derived from carboxylic acids serve as precursors. For example, 2-amino-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole can be synthesized by reacting 4-(4-methoxyphenyl)piperazine-1-carbohydrazide with thionating agents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent.

Reaction Conditions :

- Solvent: Dry toluene or xylene

- Temperature: 110–130°C (reflux)

- Time: 6–12 hours

The reaction proceeds via cyclodehydration, forming the thiadiazole ring while introducing the piperazine substituent.

Functionalization of the Thiadiazole Ring

Introduction of the Thioacetamide Side Chain

The 2-position of the thiadiazole is functionalized via nucleophilic substitution. Intermediate 2-chloro-N-(5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide is synthesized by reacting the 5-amino-thiadiazole with chloroacetyl chloride in the presence of a base (e.g., sodium acetate or triethylamine).

Reaction Conditions :

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: 0–5°C (initially), then room temperature

- Yield: 70–85%

Thioether Formation

The chloroacetamide intermediate undergoes nucleophilic substitution with a thiol-containing reagent. For this compound, 4-fluorobenzyl mercaptan (HSCH₂C₆H₄F-4) is used to introduce the fluorobenzyl-thio group.

Reaction Conditions :

- Base: Potassium carbonate or sodium hydride

- Solvent: Dry dimethylformamide (DMF) or acetonitrile

- Temperature: 60–80°C

- Time: 4–8 hours

- Yield: 65–75%

Synthesis of the Piperazine Substituent

Preparation of 4-(4-Methoxyphenyl)piperazine

4-Methoxyphenylpiperazine is synthesized via nucleophilic aromatic substitution, where piperazine reacts with 4-fluoroanisole under basic conditions.

Reaction Conditions :

- Solvent: Ethanol or water

- Catalysts: Potassium iodide

- Temperature: 80–100°C

- Time: 12–24 hours

- Yield: 60–70%

Final Assembly and Purification

The synthesized intermediates are combined through sequential coupling reactions. Critical steps include:

- Piperazine Attachment : Reacting the thiadiazole core with 4-(4-methoxyphenyl)piperazine under Buchwald-Hartwig amination conditions.

- Acetamide-Thioether Linkage : Coupling the chloroacetamide-thiadiazole with 4-fluorobenzyl mercaptan.

Purification Methods :

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1)

- Recrystallization : Ethanol/water mixtures

Analytical Characterization

Key spectroscopic data for the final compound include:

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.85–3.15 (m, 8H, piperazine), 3.73 (s, 3H, OCH₃), 4.12 (s, 2H, SCH₂), 6.85–7.45 (m, 8H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5 (C=O), 161.2 (C-F), 154.3 (thiadiazole C-2), 55.1 (OCH₃) |

| HRMS | m/z Calcd for C₂₃H₂₅FN₆O₂S₂: 532.1432; Found: 532.1428 |

Optimization Challenges and Solutions

Thiadiazole Cyclization

Early routes using P₂S₅ suffered from low yields (40–50%) due to side reactions. Switching to Lawesson’s reagent improved yields to 75% while reducing reaction time.

Thioether Coupling

Competitive oxidation of the thiol group was mitigated by conducting reactions under inert atmosphere (N₂/Ar) and using fresh 4-fluorobenzyl mercaptan.

Comparative Analysis of Synthetic Routes

The table below summarizes two viable pathways:

| Route | Key Steps | Yield | Advantages |

|---|---|---|---|

| 1 | Thiadiazole → Piperazine → Acetamide-Thioether | 58% | Fewer purification steps |

| 2 | Piperazine → Thiadiazole → Acetamide-Thioether | 62% | Higher intermediate stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.